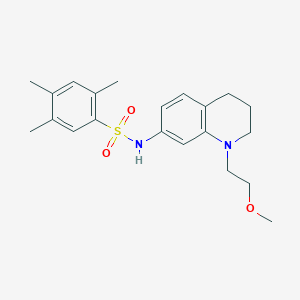

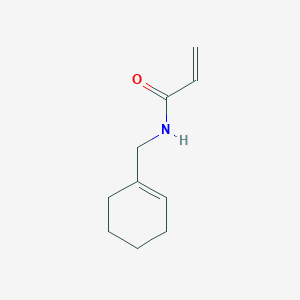

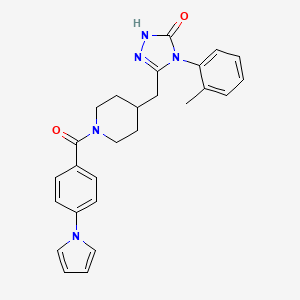

![molecular formula C17H18N2 B2873204 2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole CAS No. 537018-11-4](/img/structure/B2873204.png)

2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .Molecular Structure Analysis

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The structure of benzimidazole derivatives can be identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are influenced by the presence of substituent groups in their structures . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring can decrease the ability of inhibition of synthesized benzimidazoles .Scientific Research Applications

Urease Inhibition

2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers. The compound’s structure, which includes a benzimidazole moiety, is significant in pharmaceutical chemistry for the development of novel urease inhibitors. This application is crucial in the search for new therapeutic agents to treat diseases caused by urease-related morbidities .

Antimicrobial Activity

The benzimidazole core of the compound is a critical framework in the discovery of new drugs, particularly those with antimicrobial properties. Research has indicated that derivatives of benzimidazole, such as 2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole , can be effective against drug-resistant bacterial infections. This is particularly important as the emergence of antibiotic-resistant strains of bacteria poses a significant challenge to public health .

Crystallography and Structural Analysis

In the field of crystallography, 2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole can be used to study crystal structures and spectroscopic properties. Understanding the crystalline form of chemical compounds is essential for the development of new materials with specific physical properties, such as conductivity or luminescence .

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of various novel derivatives with potential applications in medicinal chemistry. These derivatives can be designed to target specific biological pathways or receptors, leading to the development of new therapeutic agents .

Computational Chemistry

In computational chemistry, 2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole can be used for molecular docking studies. These studies help predict the orientation of a compound when it binds to a target protein, which is crucial for drug design and discovery processes .

Mechanism of Action

While the specific mechanism of action for “2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole” is not available, benzimidazole derivatives have been intensively studied for their biological activities . They are known to possess a range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

properties

IUPAC Name |

2-ethyl-1-[(3-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-3-17-18-15-9-4-5-10-16(15)19(17)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGKVIZUDFTOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

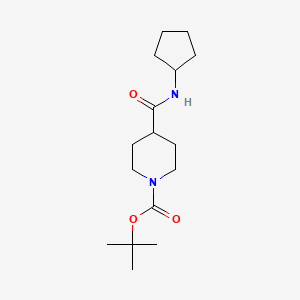

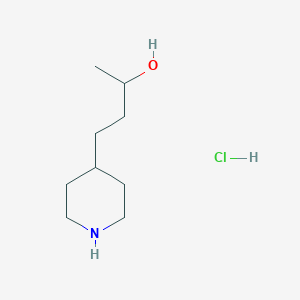

![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2873125.png)

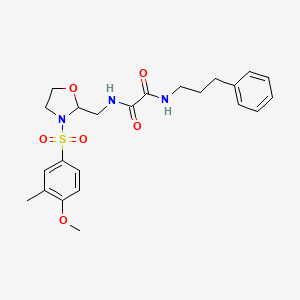

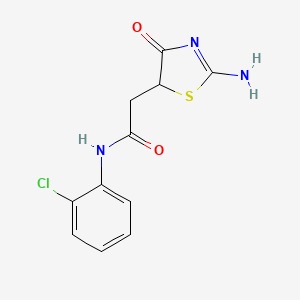

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2873133.png)

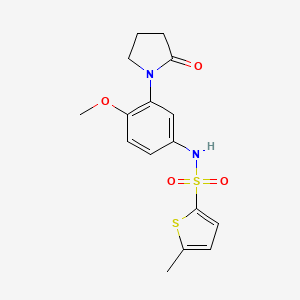

![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)

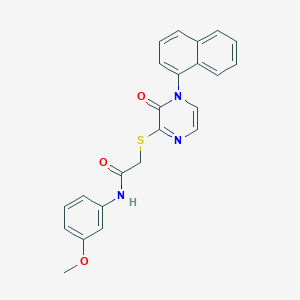

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)